3',6-Dihydroxyflavone
Overview
Description
3’,6-Dihydroxyflavone (3,6-DHF) is an anti-cancer agent . It dose- and time-dependently decreases cell viability and induces apoptosis by activating the caspase cascade, cleaving poly (ADP-ribose) polymerase (PARP). 3,6-DHF increases intracellular oxidative stress and lipid peroxidation .
Molecular Structure Analysis
The molecular formula of 3’,6-Dihydroxyflavone is C15H10O4 . It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure of 3’,6-Dihydroxyflavone includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) and a heterocyclic pyrone ring © .Chemical Reactions Analysis
3’,6-Dihydroxyflavone has been found to interact with bovine serum albumin (BSA) on PEG-coated silver nanoparticles . These interactions give rise to the formation of intermolecular and intramolecular H bonds .Physical And Chemical Properties Analysis
3’,6-Dihydroxyflavone is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 477.1±45.0 °C at 760 mmHg, and a flash point of 186.2±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Anti-Cancer Properties
3',6-Dihydroxyflavone has shown promising anti-cancer properties. It induces apoptosis in leukemia HL-60 cells through mechanisms involving reactive oxygen species-mediated p38 MAPK/JNK pathway, caspase cascade activation, and altered glutathione-redox balance (Chang et al., 2010). Additionally, it exhibits cytotoxic activity in human cervical cancer cells, acting through toll-like receptor 4/CD14, p38 MAPK, JNK, ERK, and COX-2 pathways (Lee et al., 2014).
Neuroprotective Effects
3',6-Dihydroxyflavone derivatives, such as 7,8-Dihydroxyflavone, have shown potential as treatments for neurodegenerative diseases. These compounds act as BDNF mimetics and exhibit neuroprotective and antidepressant effects (Emili et al., 2020). Synthetic derivatives also promote neurogenesis and possess potent antidepressant effects (Liu et al., 2010).
Interaction with Biological Molecules
Studies have investigated the interactions of 3',6-Dihydroxyflavone with biological molecules. For instance, its interaction with bovine serum albumin in cyclodextrin medium has been analyzed, providing insights into its potential as a sensitive fluorescence probe in biological systems (Voicescu & Bandula, 2015).
Antimicrobial Properties
Certain dihydroxyflavone derivatives, like 6,7-Dihydroxyflavone, enhance the susceptibility of bacteria like Staphylococcus aureus to antibiotics, suggesting potential use in combating antibiotic resistance (Sato et al., 2004).
Safety And Hazards
3’,6-Dihydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLABKHTFWHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350942 | |
Record name | 3',6-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,3'-Dihydroxyflavone | |
CAS RN |
71592-46-6 | |
Record name | 3',6-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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